1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine
Description
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with tert-butyl and methyl groups
Properties
IUPAC Name |
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-9-7-10-16(18(2,3)4)17(15)20-14-8-13-19-11-5-6-12-19/h7,9-10H,5-6,8,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYXRYHCGENPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-tert-butyl-6-methylphenol, which is then reacted with an appropriate alkylating agent to form 2-tert-butyl-6-methylphenoxypropyl bromide.
Nucleophilic Substitution: The phenoxypropyl bromide is then subjected to a nucleophilic substitution reaction with pyrrolidine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may play a crucial role in binding to these targets, while the pyrrolidine ring can influence the overall conformation and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-tert-Butyl-6-methylphenol: Shares the phenolic structure but lacks the pyrrolidine ring.
1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine: Similar structure but without the methyl group on the phenoxy ring.
Uniqueness: 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidine ring provides a distinct structural framework that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
